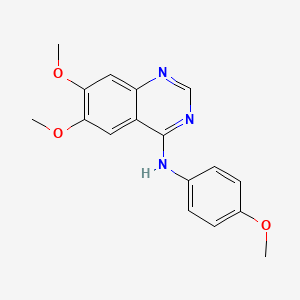

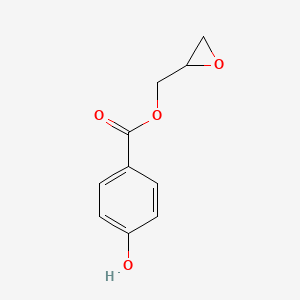

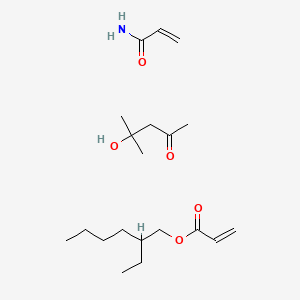

2-Ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylhexyl prop-2-enoate: , 4-hydroxy-4-methylpentan-2-one , and prop-2-enamide are three distinct chemical compounds with unique properties and applications2-Ethylhexyl prop-2-enoate is a colorless liquid with a sweet odor, commonly used in the production of adhesives and sealants

Métodos De Preparación

2-Ethylhexyl prop-2-enoate: is synthesized through the esterification of 2-ethylhexanol and acrylic acid . The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

4-hydroxy-4-methylpentan-2-one: is prepared by the aldol condensation of acetone . The reaction involves the use of a basic catalyst, such as sodium hydroxide, to promote the condensation of two molecules of acetone, resulting in the formation of 4-hydroxy-4-methylpentan-2-one .

Prop-2-enamide: is produced through the hydration of acrylonitrile . The reaction is catalyzed by sulfuric acid and involves the addition of water to the nitrile group, converting it into an amide .

Análisis De Reacciones Químicas

2-Ethylhexyl prop-2-enoate: undergoes polymerization reactions, which can be initiated by light, heat, or peroxides . It can also react with strong oxidants, forming explosive mixtures at high temperatures .

4-hydroxy-4-methylpentan-2-one: can participate in aldol reactions with aldehydes, forming β-hydroxy ketones . It can also undergo oxidation reactions to form diketones .

Prop-2-enamide: can undergo polymerization to form polyacrylamide, which is used in various industrial applications . It can also participate in substitution reactions with nucleophiles, forming substituted amides .

Aplicaciones Científicas De Investigación

2-Ethylhexyl prop-2-enoate: is used in the production of adhesives, sealants, and elastomers . It is also used in the manufacture of leather finishing materials, fibers, plastics, and textiles .

4-hydroxy-4-methylpentan-2-one: is used as a solvent in paints, coatings, adhesives, and printing inks . It is also used as an intermediate in the synthesis of various chemical products .

Prop-2-enamide: is used in the production of polyacrylamide, which is utilized in water treatment, paper manufacturing, and as a flocculant in various industrial processes . It is also used in the synthesis of other chemical compounds .

Mecanismo De Acción

2-Ethylhexyl prop-2-enoate: exerts its effects through polymerization, forming long polymer chains that provide flexibility, durability, and adhesiveness to the resulting materials .

4-hydroxy-4-methylpentan-2-one: acts as a solvent, dissolving various substances and facilitating chemical reactions . It can also participate in aldol reactions, forming β-hydroxy ketones .

Prop-2-enamide: exerts its effects through polymerization, forming polyacrylamide, which has various industrial applications . It can also participate in substitution reactions, forming substituted amides .

Comparación Con Compuestos Similares

2-Ethylhexyl prop-2-enoate: is similar to other acrylates, such as butyl acrylate and methyl methacrylate . it has a unique branched side chain that provides specific properties, such as flexibility and low volatility .

4-hydroxy-4-methylpentan-2-one: is similar to other hydroxy ketones, such as 4-hydroxy-4-methyl-2-pentanone . it has a unique structure that allows it to act as both a solvent and a reactant in aldol reactions .

Prop-2-enamide: is similar to other amides, such as N-methylacrylamide and N,N-dimethylacrylamide . it has a unique ability to polymerize and form polyacrylamide, which has various industrial applications .

Propiedades

Número CAS |

63450-23-7 |

|---|---|

Fórmula molecular |

C20H37NO5 |

Peso molecular |

371.5 g/mol |

Nombre IUPAC |

2-ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide |

InChI |

InChI=1S/C11H20O2.C6H12O2.C3H5NO/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5(7)4-6(2,3)8;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;8H,4H2,1-3H3;2H,1H2,(H2,4,5) |

Clave InChI |

UIVRGNOOAMIHJD-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CC)COC(=O)C=C.CC(=O)CC(C)(C)O.C=CC(=O)N |

Números CAS relacionados |

63450-23-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)

![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)

![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)

![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)

![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)